2-Acetamidophenol

描述

Current Academic Significance and Research Relevance of 2-Acetamidophenol (B195528)

Once primarily considered an impurity in the synthesis of its positional isomer, paracetamol (4-acetamidophenol), this compound (2-AAP) has emerged from the shadows to become a subject of intense scientific investigation. researchgate.netresearchgate.net Its growing academic significance stems from a diverse and promising range of biological activities, including anti-inflammatory, anti-arthritic, anti-platelet, and anti-atherosclerotic properties. researchgate.netebi.ac.ukdtic.mil

Recent studies have highlighted its potential in addressing complex diseases. For instance, research has demonstrated that 2-AAP can suppress the progression of atherosclerosis by mitigating hyperlipidemia and modulating the ferroptosis pathway, a form of programmed cell death dependent on iron. nih.govresearchgate.net It has also been identified as a regulator of glutathione (B108866) metabolic pathways. medchemexpress.com These findings have spurred further exploration into its mechanisms of action and potential therapeutic applications. Beyond its biological roles, this compound is also utilized as a raw material in the manufacturing of various industrial organic chemicals. researchgate.net The compound can be synthesized through the acetylation of 2-aminophenol (B121084) using acetic anhydride (B1165640) and acetic acid. researchgate.net Furthermore, environmentally friendlier biosynthetic routes are being developed, utilizing engineered microorganisms like Escherichia coli and Pseudomonas chlororaphis to produce 2-AAP, showcasing its relevance in the field of green chemistry. ebi.ac.ukzfin.orgnih.gov

Positional Isomerism and Structural Context within Acetaminophen (B1664979) Derivatives

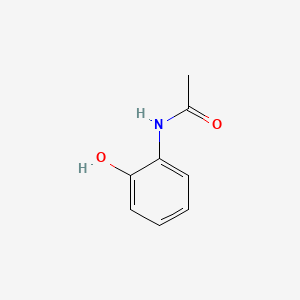

This compound is a positional isomer of the widely used analgesic and antipyretic drug, paracetamol (4-acetamidophenol), and also of metacetamol (B1676320) (3-acetamidophenol). researchgate.netmdpi.com This means they share the same molecular formula, C₈H₉NO₂, but differ in the arrangement of their functional groups on the benzene (B151609) ring. nih.gov In this compound, the acetamido group (-NHCOCH₃) and the hydroxyl group (-OH) are in ortho positions (1,2 substitution) to each other. In contrast, paracetamol has these groups in the para position (1,4 substitution), and metacetamol has them in the meta position (1,3 substitution).

This seemingly subtle difference in spatial arrangement has profound implications for their biological activities and toxicological profiles. While paracetamol is a well-established drug, its overdose is a known cause of hepatotoxicity. mdpi.com Studies on the positional isomers have revealed interesting contrasts. For instance, preclinical toxicological studies in rats have determined the median lethal dose (LD50) for these isomers, providing a quantitative measure of their acute toxicity.

| Compound | LD50 (g/kg, i.p. in rats) |

|---|---|

| This compound (Orthocetamol) | 1.30 |

| 3-Acetamidophenol (Metacetamol) | 1.15 |

| 4-Acetamidophenol (Paracetamol) | 1.25 |

Table 1: Acute Toxicity (LD50) of Acetaminophen Isomers in Rats. researchgate.net

Detailed Research Findings

Anti-Atherosclerotic and Lipid-Lowering Effects

Recent research has shed light on the potential of this compound in combating atherosclerosis. In a zebrafish hyperlipidemia model, 2-AAP demonstrated significant lipid-lowering efficacy. It was found to inhibit total cholesterol (TC) and triglyceride (TG) levels with IC50 values of 30 μM and 40 μM, respectively. medchemexpress.com Further in vivo studies with this model showed that treatment with 2-AAP at concentrations ranging from 20 to 80 μM led to a dose-dependent reduction in TC, TG, and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). nih.govmedchemexpress.com

| Treatment Group | Triglyceride (TG) Level (mean ± SEM) | Total Cholesterol (TC) Level (mean ± SEM) | Low-Density Lipoprotein Cholesterol (LDL-C) Level (mean ± SEM) |

|---|---|---|---|

| Model Group | 0.206 ± 0.008 | 0.091 ± 0.001 | 0.040 ± 0.002 |

| 80 μM 2-AAP | 0.085 ± 0.005 | 0.078 ± 0.002 | 0.027 ± 0.001 |

Table 2: Effect of this compound on Lipid Levels in a Zebrafish Hyperlipidemia Model. nih.gov

Anti-Platelet and Anti-Arthritic Activity

This compound has also shown potent anti-platelet and anti-arthritic activities. In studies on human platelet aggregation, 2-AAP was found to be a more potent inhibitor than aspirin (B1665792) against ADP-induced platelet aggregation. journalagent.com At a concentration of 50 μM, it inhibited ADP-induced platelet aggregation by 52 ± 1.4%, whereas aspirin at 200 μM only achieved 31 ± 3.6% inhibition. journalagent.com Against arachidonic acid-induced platelet aggregation, 2-AAP showed a remarkable 93.8 ± 2.9% inhibition at a low concentration of 1 μM. journalagent.com

In a collagen-induced arthritis model in rats, this compound demonstrated significant anti-arthritic effects. journalagent.com Treatment with 2-AAP at 5 mg/kg significantly ameliorated the severity of the disease, retarded the reduction in body weight and the increase in paw edema, and reduced the serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α. ebi.ac.uk

| Compound | Concentration (µM) | Inhibitor | % Inhibition of Platelet Aggregation (mean ± SEM) |

|---|---|---|---|

| This compound | 1 | Arachidonic Acid | 93.8 ± 2.9 |

| This compound | 50 | ADP | 52 ± 1.4 |

| Aspirin | 200 | ADP | 31 ± 3.6 |

Table 3: In Vitro Anti-Platelet Activity of this compound and Aspirin. journalagent.comresearchgate.net

Regulation of Ferroptosis and Gene Expression

A key area of current research is the role of this compound in regulating ferroptosis and its impact on gene expression. In an ox-LDL-induced RAW264.7 cell model, 2-AAP was shown to inhibit the phagocytosis of oxidized lipids, thereby slowing the formation of foam cells, a critical step in atherosclerosis. nih.gov This was accompanied by a reduction in intracellular reactive oxygen species (ROS) and ferrous ion accumulation, and an increase in the viability of glutathione peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway. nih.gov

Transcriptome analysis has further revealed that 2-AAP treatment upregulates genes related to glutathione synthesis and transport (such as gclc, gclm, gss, and gpx4a) and enhances the expression of genes involved in the storage and transportation of iron ions (such as fpn1 and fth). researchgate.netresearchgate.netnih.gov These findings indicate that this compound's protective effects may be mediated through the modulation of the ferroptosis and glutathione metabolic pathways.

Structure

3D Structure

属性

IUPAC Name |

N-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVGKWPZRIDURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022082 | |

| Record name | 2-Hydroxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-80-2, 4746-61-6, 57047-65-1 | |

| Record name | 2-Acetamidophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-hydroxy-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057047651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-HYDROXYACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AS8989RNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxyacetanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061919 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Bioproduction of 2 Acetamidophenol

Chemical Synthesis Pathways for 2-Acetamidophenol (B195528)

The chemical synthesis of this compound and its derivatives encompasses both traditional organic reactions and modern electrochemical methods.

Classical Organic Synthetic Routes (e.g., Aminophenol Acetylation)

The classical approach to synthesizing this compound, also known as N-(2-hydroxyphenyl)acetamide, typically involves the chemoselective acetylation of the amino group of 2-aminophenol (B121084). acs.org This process requires an acylating agent to introduce the acetyl group. Acetic anhydride (B1165640) is a commonly used acetylating agent in the synthesis of the isomeric compound, p-acetamidophenol (acetaminophen), and serves as a model for this type of reaction. acs.orguoanbar.edu.iq

Enzymatic catalysis offers a refined version of this classical route. In one such method, the lipase (B570770) enzyme Novozym 435 is employed as a catalyst for the monoacetylation of 2-aminophenol. acs.org The efficiency of this enzymatic reaction is influenced by the choice of acyl donor and the solvent. A study comparing different acyl donors found vinyl acetate (B1210297) to be the most effective. acs.org The choice of solvent is also critical; while tert-butanol (B103910) yielded the highest conversion, it led to a decrease in selectivity. Tetrahydrofuran (THF) was identified as a suitable alternative solvent for the reaction. acs.org This enzymatic approach is valuable in the pharmaceutical industry as it can produce N-(2-hydroxyphenyl)acetamide, a precursor for other complex molecules. acs.org

Electrochemical Synthesis of this compound Derivatives

Electrochemical methods provide a green and efficient alternative for synthesizing derivatives of this compound. These techniques avoid the need for harsh reagents and offer high selectivity. One such approach involves the electrochemical oxidation of N-(2-hydroxyphenyl)acetamide in the presence of a nucleophile, such as the nitrite (B80452) ion. acs.orgnih.gov This reagentless, green method allows for the regioselective synthesis of nitroacetaminophen derivatives. acs.org

Another electrochemical strategy involves the oxidation of acetaminophen (B1664979) (the para-isomer) in the presence of arylsulfinic acids as nucleophiles. researchgate.net This process generates an N-acetyl-p-benzoquinone-imine intermediate, which then reacts with the arylsulfinic acid via a Michael-type addition to form the final derivative. researchgate.net A similar galvanostatic method has also been developed for synthesizing di-arylsulfonyl-2-acetamidophenol derivatives. These electrochemical approaches represent a modern, environmentally friendly pathway to novel derivatives. acs.orgresearchgate.net

Biosynthesis and Biocatalytic Production of this compound

The shift towards sustainable manufacturing has spurred significant research into the microbial production of this compound. Metabolic engineering and biocatalysis are at the forefront of these efforts, utilizing microorganisms like Escherichia coli and Pseudomonas chlororaphis as cellular factories.

De Novo Biosynthesis Pathway Engineering in Microbial Systems (e.g., Escherichia coli)

Scientists have successfully engineered an artificial de novo biosynthetic pathway for this compound in Escherichia coli for the first time. acs.orgnih.gov This was achieved by expressing five different proteins to create a novel production route starting from simple carbon sources. acs.orgacs.org The engineered pathway was designed to convert methyl anthranilate to 2-aminophenol (2-AP), which is then acetylated to form this compound (AAP). acs.org

Initial efforts in a shake-flask culture yielded 33.54 mg/L of this compound after strategies were implemented to degrade hydrogen peroxide and improve the cell's tolerance to toxic intermediates. nih.govacs.orgx-mol.net Further optimization, which involved feeding the precursor 2-aminophenol to the culture, significantly boosted the production, with the best-engineered strain achieving a titer of 568.57 mg/L in a fed-batch fermentation process. acs.orgnih.govx-mol.net This work established that the supply of the 2-aminophenol precursor was the rate-limiting step in the engineered pathway. acs.org

Whole-Cell Cascade Biocatalysis for this compound Production

To overcome the limitations of the de novo pathway, a one-pot, whole-cell cascade biocatalysis system was developed using the engineered E. coli. acs.orgx-mol.net Whole-cell biocatalysis is a powerful strategy that utilizes the entire microorganism as a catalyst, avoiding costly and time-consuming enzyme purification. mdpi.com

In this cascade system, the engineered E. coli cells were used to efficiently convert the hydrolysis product of methyl anthranilate into this compound. acs.orgx-mol.net This optimized method proved to be highly effective, achieving a production of 1.8 g/L of this compound. acs.orgnih.govx-mol.net This result represents a substantial improvement over the initial de novo synthesis and demonstrates a promising and sustainable strategy for producing this compound on a gram scale. x-mol.net

Metabolic Engineering Strategies for Enhanced Microbial Yield (e.g., in Pseudomonas chlororaphis HT66)

Significant progress in producing this compound has been made using the bacterium Pseudomonas chlororaphis HT66. researchgate.netnih.gov Research in this area first identified that the biosynthesis of this compound in this organism shares the same pathway as phenazine-1-carboxylic acid (PCA). researchgate.netnih.gov A key discovery was the identification of a new arylamine N-acetyltransferase (NAT) as the crucial enzyme responsible for generating the final product. researchgate.netnih.gov

To enhance production, a series of metabolic engineering and culture optimization strategies were employed on a mutant strain, P. chlororaphis P3. The table below details the stepwise improvements in yield. researchgate.netnih.gov

| Engineered Strain / Condition | Modification | This compound Titer (mg/L) |

| HT66ΔphzB | Disruption of the phzB gene to block a competing pathway. | 236.89 researchgate.netnih.gov |

| P3ΔphzB | Inactivation of phzB in the higher-producing P3 mutant strain. | Increased by 92.4% over the P3 parent strain. researchgate.netnih.gov |

| P3ΔphzBΔlonΔpykAΔrsmE | Disruption of negative regulatory genes (lon, rsmE) and a competitive pathway gene (pykA). | 2.08-fold increase over the P3 parent strain. researchgate.netnih.gov |

| Final Engineered Strain | Addition of 5 mM 2-aminophenol (precursor) and 2 mM Fe³⁺ to the culture medium. | 1209.58 researchgate.netnih.gov |

These targeted genetic modifications, combined with the addition of the direct precursor 2-aminophenol and Fe³⁺ ions, culminated in a final production of 1209.58 mg/L in a shaking-flask culture. researchgate.netnih.gov This represents the highest microbially-based production of this compound reported to date, highlighting the potential of P. chlororaphis as a promising host for industrial-scale biosynthesis from renewable resources. researchgate.netnih.gov

Genetic Manipulation and Gene Deletion Impact on Production (e.g., phzB, lon, rsmE, pykA)

Metabolic engineering of microbial strains has emerged as a powerful strategy to enhance the production of this compound. By manipulating specific genes, researchers can redirect metabolic pathways towards the synthesis of this target compound.

In the bacterium Pseudomonas chlororaphis HT66, the biosynthesis of this compound is linked to the phenazine-1-carboxylic acid (PCA) pathway. researchgate.netnih.gov A key breakthrough was the identification of the role of the phzB gene. Disruption of this gene in P. chlororaphis HT66 led to the accumulation and identification of this compound, achieving a titer of 236.89 mg/L. researchgate.netnih.gov Further genetic modifications in a mutant strain, P3, which already had a high capacity for producing phenazine (B1670421) derivatives, resulted in a 92.4% increase in this compound production after phzB inactivation. nih.govresearchgate.net

To further boost production, researchers targeted genes that regulate the phenazine pathway and compete for precursors. Deletion of the negative regulatory genes lon and rsmE, along with the gene pykA which is involved in a competing pathway, led to a 2.08-fold increase in this compound production in the P3 strain. researchgate.netnih.gov This multi-gene deletion strategy in the P3ΔphzB background resulted in a strain designated P3ΔphzBΔlonΔpykAΔrsmE, which produced 728.62 mg/L of this compound after 72 hours of incubation. researchgate.net These genetic manipulations confirmed that this compound shares the same biosynthetic route as PCA. researchgate.netnih.gov

| Strain | Genetic Modification | 2-AAP Production (mg/L) | Fold Increase |

|---|---|---|---|

| P. chlororaphis HT66 | Wild-type | Not detected | - |

| HT66ΔphzB | Deletion of phzB | 236.89 | - |

| P3ΔphzB | Deletion of phzB in P3 mutant | 455.67 | 1.92 |

| P3ΔphzBΔlonΔpykAΔrsmE | Deletion of phzB, lon, pykA, rsmE in P3 mutant | 728.62 | 3.07 |

Precursor Addition and Medium Optimization for Fermentation

Optimizing fermentation conditions, including the addition of precursors and media components, is another critical aspect of enhancing this compound production.

The addition of 2-aminophenol, a suspected precursor of this compound, to the culture medium of P. chlororaphis P3 significantly increased production by 64.6%. researchgate.netnih.gov This finding strongly suggests that 2-aminophenol is a direct precursor in the biosynthetic pathway. researchgate.netnih.gov

Further optimization involved the supplementation of the culture medium with ferric iron (Fe³⁺), which is known to have a positive effect on PCA production. researchgate.net By combining genetic engineering with optimized fermentation conditions, a remarkable yield was achieved. In a shaking-flask culture of the engineered strain P3ΔphzBΔlonΔpykAΔrsmE, the addition of 5 mM 2-aminophenol and 2 mM Fe³⁺ to the KB medium resulted in a this compound production of 1209.58 mg/L, the highest reported microbial-based production to date. nih.gov

In a separate study using Escherichia coli, a fed-batch fermentation strategy with the addition of glucose and the precursor 2-aminophenol (2-AP) led to the production of 568.57 mg/L of this compound. acs.orgnih.gov Furthermore, a one-pot whole-cell cascade biocatalytic pathway was developed that could efficiently produce 1.8 g/L of this compound using the hydrolysis product of methyl anthranilate as the substrate. acs.orgnih.govx-mol.net

| Microorganism | Strategy | 2-AAP Production (mg/L) |

|---|---|---|

| P. chlororaphis P3ΔphzBΔlonΔpykAΔrsmE | Addition of 5 mM 2-aminophenol and 2 mM Fe³⁺ | 1209.58 |

| Engineered E. coli | Fed-batch fermentation with glucose and 2-aminophenol | 568.57 |

| Engineered E. coli | Whole-cell catalysis with methyl anthranilate hydrolysis product | 1800 |

Identification of Natural Microbial Producers and Secondary Metabolite Origins

This compound is not only a product of engineered microorganisms but is also a naturally occurring secondary metabolite in various microbes.

It has been identified as a secondary metabolite of sponge-derived actinomycetes. mdpi.comresearchgate.netresearchgate.net Specifically, co-culturing two sponge-associated actinomycetes, Actinokineospora sp. EG49 and Nocardiopsis sp. RV163, led to the production of N-(2-hydroxyphenyl)-acetamide (this compound). researchgate.net The compound has also been isolated from Penicillium chrysogenum Y20-2, a marine-derived fungus. mdpi.com Other reported natural producers include Pseudomonas fluorescens 2-79, P. pyrrocinia ATCC 15958, and Fusarium verticillioides. researchgate.net Additionally, the LOTUS database of natural products indicates that this compound has been reported in Streptomyces xanthophaeus. nih.govnih.gov

The production of this compound in some fungi, like Fusarium species, is part of a detoxification pathway. These fungi can cleave the benzoxazolinone heterocycle, a compound found in some plants, and through the intermediate 2-aminophenol, form this compound. mdpi.com

Mechanistic Insights into the Biological Activities of 2 Acetamidophenol

Elucidation of Molecular and Cellular Mechanisms of Action

Recent research has begun to illuminate the specific molecular and cellular pathways through which 2-Acetamidophenol (B195528) exerts its biological effects. Studies utilizing models of atherosclerosis, such as zebrafish with hyperlipidemia and cultured macrophage cells, have provided significant insights into its mechanisms, which are centered on the modulation of ferroptosis, glutathione (B108866) metabolism, iron homeostasis, oxidative stress, and inflammatory processes. nih.govresearchgate.net

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. acs.org A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from membrane damage and ferroptotic death. mdpi.compeerj.comamegroups.org The viability and activity of GPX4 are therefore considered critical markers of ferroptosis. mdpi.com

In experimental models, treatment with oxidized low-density lipoprotein (ox-LDL) was shown to decrease GPX4 viability, a condition that promotes ferroptosis. nih.govmdpi.com Treatment with this compound was found to counteract this effect, significantly increasing GPX4 viability. nih.govresearchgate.net In ox-LDL-treated RAW264.7 macrophage cells, this compound administration led to a 20-30% increase in GPX4 activity. medchemexpress.com By enhancing the function of this crucial enzyme, this compound directly attenuates the ferroptosis pathway, which is implicated in the pathology of diseases like atherosclerosis. nih.govmdpi.com This finding suggests that a primary mechanism of this compound's protective action is the reinforcement of the cell's primary defense system against lipid peroxidation. nih.gov

The efficacy of GPX4 is dependent on a sufficient supply of its cofactor, glutathione (GSH). amegroups.org GSH is a vital intracellular antioxidant synthesized in a two-step process catalyzed by Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GSS). oup.com GCL, the rate-limiting enzyme, is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). oup.com

Transcriptome analysis and quantitative PCR have demonstrated that this compound significantly upregulates the expression of genes essential for GSH synthesis. nih.govresearchgate.netmedchemexpress.com Specifically, treatment with this compound led to a 1.5 to 2.0-fold increase in the mRNA expression levels of gclc, gclm, and gss in zebrafish models. nih.govmedchemexpress.com By boosting the expression of these key genes, this compound enhances the cell's capacity to synthesize glutathione, thereby providing the necessary substrate for GPX4 to effectively neutralize lipid peroxides and inhibit ferroptosis. nih.govmdpi.com

Ferroptosis is intrinsically linked to an imbalance in intracellular iron homeostasis, where an excess of labile ferrous ions (Fe²⁺) can catalyze the formation of reactive oxygen species via the Fenton reaction. mdpi.commdpi.com Cellular iron levels are tightly controlled by proteins involved in iron import, storage, and export. thno.org Key proteins in this process include ferritin, the primary iron storage protein complex (composed of Ferritin Heavy Chain, FTH, and Ferritin Light Chain, FTL), and Ferroportin-1 (FPN1), the only known cellular iron exporter. thno.orgfrontiersin.org

Studies have shown that this compound modulates iron homeostasis by influencing the expression of these critical regulatory genes. nih.govmedchemexpress.com Treatment with this compound was found to upregulate the expression of both fpn1 and fth by 1.2 to 1.8-fold. nih.govmedchemexpress.com This dual action enhances both the sequestration of iron into ferritin complexes and the export of iron out of the cell, effectively reducing the size of the intracellular labile iron pool. frontiersin.org Consequently, this limits the availability of Fe²⁺ for the Fenton reaction, which in turn helps to prevent the initiation of lipid peroxidation and ferroptosis. nih.govmdpi.com Fluorescent probe assays have confirmed that this compound treatment significantly reduces the accumulation of intracellular ferrous ions. mdpi.commedchemexpress.com

This compound has demonstrated potent antioxidant effects by directly mitigating intracellular ROS levels and reducing oxidative damage. nih.govresearchgate.net In macrophage cells challenged with ox-LDL, this compound treatment led to a 30-50% reduction in intracellular ROS accumulation. medchemexpress.com Furthermore, it caused a dose-dependent decrease in the levels of MDA. nih.gov In zebrafish models, this compound administration also restored the activity of key antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD) and increased the total antioxidant capacity (T-AOC). nih.gov These findings indicate that this compound alleviates oxidative stress not only by interfering with the upstream drivers of ROS production (i.e., iron and ferroptosis pathways) but also by bolstering the cell's general antioxidant defenses. nih.gov

The progression of atherosclerosis is characterized by chronic inflammation within the arterial walls, where macrophages play a central role. nih.gov These immune cells accumulate in the vessel intima and phagocytose, or engulf, ox-LDL. nih.gov The massive accumulation of lipids transforms the macrophages into "foam cells," a hallmark of early atherosclerotic plaques. nih.govresearchgate.net

Research using an in vitro model with RAW264.7 macrophages has shown that this compound can directly interfere with this pathological process. nih.gov Treatment with this compound was found to inhibit the phagocytosis of ox-LDL by macrophages. nih.govmedchemexpress.com This led to a significant reduction in intracellular lipid content, including total cholesterol (TC), triglycerides (TG), and cholesterol esters (CE). nih.govresearchgate.net As a result, this compound effectively slows the formation of foam cells, a critical step in the development of atherosclerotic plaques. nih.gov This anti-inflammatory action is closely linked to its effects on ferroptosis and oxidative stress, as these processes are known to drive macrophage dysfunction and lipid accumulation. mdpi.com

Data Tables

Table 1: Summary of this compound's Effect on Gene Expression

| Gene | Gene Name | Function | Observed Effect of this compound | Citation |

|---|---|---|---|---|

| GPX4 | Glutathione Peroxidase 4 | Key enzyme that inhibits ferroptosis by reducing lipid peroxides. | Activity increased by 20-30%. | nih.govmedchemexpress.com |

| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Catalytic subunit of the rate-limiting enzyme in glutathione synthesis. | Upregulated 1.5-2.0-fold. | nih.govmedchemexpress.com |

| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | Modifier subunit of the rate-limiting enzyme in glutathione synthesis. | Upregulated 1.5-2.0-fold. | nih.govmedchemexpress.com |

| GSS | Glutathione Synthetase | Catalyzes the final step in glutathione synthesis. | Upregulated 1.5-2.0-fold. | nih.govmedchemexpress.com |

| FPN1 | Ferroportin-1 | The only known cellular iron exporter; reduces intracellular iron. | Upregulated 1.2-1.8-fold. | nih.govmedchemexpress.com |

| FTH | Ferritin Heavy Chain | A major subunit of the primary intracellular iron storage protein. | Upregulated 1.2-1.8-fold. | nih.govmedchemexpress.com |

Table 2: Impact of this compound on Cellular Markers in an ox-LDL-induced RAW264.7 Model

| Cellular Marker | Description | Observed Effect of this compound | Citation |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Highly reactive molecules that cause oxidative stress and cellular damage. | Reduced by 30-50%. | medchemexpress.com |

| Ferrous Ions (Fe²⁺) | Labile iron that catalyzes ROS production via the Fenton reaction. | Accumulation significantly reduced. | nih.govmdpi.commedchemexpress.com |

| Malondialdehyde (MDA) | A key biomarker for lipid peroxidation and oxidative stress. | Levels significantly reduced. | nih.govresearchgate.net |

| GPX4 Activity | The enzymatic activity of the primary anti-ferroptotic enzyme. | Increased by 20-30%. | medchemexpress.com |

| Foam Cell Formation | The transformation of macrophages into lipid-laden foam cells. | Inhibited. | nih.govmedchemexpress.com |

| CE/TC Ratio | Ratio of Cholesterol Esters to Total Cholesterol, indicating lipid storage. | Decreased by 25-40%. | nih.govmedchemexpress.com |

Modulation of Inflammatory Signaling Pathways

Regulation of Inflammatory Cytokine Production

This compound, also known as N-(2-hydroxyphenyl) acetamide (B32628) (NA-2), has demonstrated the ability to modulate the production of key inflammatory cytokines. In studies involving adjuvant-induced arthritic rats, treatment with this compound led to a significant decrease in the serum levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) when compared to untreated arthritic controls. ebi.ac.ukresearchgate.net This reduction in inflammatory markers is a key aspect of its anti-arthritic properties. researchgate.net Further research in a zebrafish hyperlipidemia model showed that this compound treatment resulted in a substantial decrease in the mRNA levels of pro-inflammatory genes il-1β and il-6, while concurrently increasing the mRNA levels of anti-inflammatory genes tgfb1 and il-4. nih.gov In murine macrophage cell lines (RAW264.7), this compound, when combined with lipopolysaccharide (LPS), enhanced the production of TNF-α and IL-1β. tandfonline.com

Cyclooxygenase-2 (COX-2) Protein Expression Modulation

This compound has been shown to influence the expression of Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process. In a study on glycerol-induced acute kidney injury in mice, both this compound (NA-2) and its gold nanoparticle formulation (NA-2-AuNPs) were found to lower the expression of COX-2 protein. ebi.ac.ukresearchgate.net While some research suggests that its positional isomer, acetaminophen (B1664979), acts as a selective COX-2 inhibitor, the precise mechanisms for this compound are still under investigation. nih.govresearchgate.net It is theorized that the anti-inflammatory effects of this compound may be linked to its ability to modulate arachidonic acid metabolism, a pathway in which COX enzymes are critical. journalagent.com

Inducible Nitric Oxide Synthase (iNOS) and Nuclear Factor Kappa B (NF-κB p50) Gene Expression Downregulation

Research has demonstrated that this compound can downregulate the gene expression of inducible nitric oxide synthase (iNOS) and the p50 subunit of Nuclear Factor Kappa B (NF-κB). In a mouse model of glycerol-induced acute kidney injury, treatment with this compound (NA-2) and its gold nanoparticle formulation resulted in the downregulation of mRNA expressions for both iNOS and NF-κB p50. ebi.ac.ukresearchgate.net Similarly, in studies related to cisplatin-induced acute kidney injury, these compounds also led to a decrease in the mRNA expression of NF-κB p50 and iNOS. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, and its p50 subunit is a key component of the NF-κB transcription factor complex. wikipedia.org By inhibiting the expression of these genes, this compound can effectively suppress inflammatory pathways.

Heme Oxygenase-1 (HO-1) and Kidney Injury Molecule-1 (Kim-1) Gene Expression Upregulation

This compound has been observed to upregulate the gene expression of Heme Oxygenase-1 (HO-1) and Kidney Injury Molecule-1 (Kim-1), both of which are associated with cellular protection and injury response in the kidney. In animal models of glycerol-induced acute kidney injury, treatment with this compound (NA-2) and its gold nanoparticle conjugate led to the upregulation of HO-1 and Kim-1 genes. ebi.ac.ukresearchgate.net Similar upregulation of the HO-1 gene was also noted in a model of cisplatin-induced kidney injury following treatment with these compounds. researchgate.net HO-1 is a cytoprotective enzyme induced by oxidative stress, while Kim-1 is a biomarker for renal proximal tubule injury and is believed to be involved in the repair process. uw.eduphysiology.org The increased expression of these genes suggests a protective role for this compound in the context of kidney damage.

Toll-like Receptor (TLR) Pathway Modulation

This compound has been shown to modulate the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune system and inflammation. In a study on adjuvant-induced arthritic rats, this compound (NA-2) treatment was found to suppress the mRNA expression of TLR-2 and TLR-4. ebi.ac.uk TLRs are key pattern recognition receptors that, when activated, can trigger inflammatory responses. nih.gov By downregulating the expression of these receptors, this compound can attenuate the inflammatory cascade associated with conditions like arthritis. ebi.ac.uk The modulation of the TLR4 pathway, in particular, has been identified as a potential therapeutic target for acetaminophen-induced organ damage. mdpi.comresearchgate.netnih.gov

Apoptosis Induction Pathways (e.g., Synergistic Effects with Chemotherapeutic Agents)

This compound has been identified as an apoptosis inducer, and it exhibits synergistic effects when combined with certain chemotherapeutic agents. ebi.ac.uk In a study involving the human glioblastoma cell line U87, N-(2-hydroxyphenyl)acetamide (NA-2) was shown to induce apoptosis in a dose-dependent manner. researchgate.net When combined with the chemotherapeutic drug temozolomide, this compound significantly enhanced cell growth inhibition and apoptosis. researchgate.net This synergistic effect was associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, as well as increased expression of active caspase-3. researchgate.net Similarly, the combination of acetaminophen and the histone deacetylase inhibitor romidepsin (B612169) has been shown to synergistically induce apoptosis in non-small cell lung cancer cells, also through the activation of caspase-3. bslonline.org These findings suggest that this compound can enhance the efficacy of chemotherapy by promoting programmed cell death in cancer cells.

Interactive Data Table: Synergistic Apoptotic Effects of this compound with Temozolomide

| Treatment Group | Effect on U87 Glioblastoma Cells | Molecular Changes |

| This compound (NA-2) alone | Dose-dependent growth inhibition and apoptosis induction. researchgate.net | Significant decrease in Bcl-2 expression. researchgate.net |

| Temozolomide (TMZ) alone | Dose-dependent growth inhibition. researchgate.net | No significant change in Bcl-2 expression. researchgate.net |

| NA-2 and TMZ Combination | Significantly enhanced cell growth inhibition and apoptosis. researchgate.net | Increased ratio of Bax to Bcl-2 and increased active Caspase-3 expression. researchgate.net |

Mechanisms of Platelet Aggregation Inhibition (e.g., against arachidonic acid and adenosine (B11128) 5'-diphosphate)

This compound has been shown to possess anti-platelet aggregation properties, particularly against aggregation induced by arachidonic acid and to a lesser extent, adenosine 5'-diphosphate (ADP). journalagent.com The compound exhibits potent inhibition of platelet aggregation induced by arachidonic acid, suggesting a mechanism that involves the modulation of arachidonic acid metabolism. journalagent.com This pathway is crucial for the production of thromboxane (B8750289) A2, a potent platelet aggregator. journalagent.com In comparison to its effect on arachidonic acid-induced aggregation, this compound shows less sensitivity against ADP-induced platelet aggregation. journalagent.com However, it was still found to be more potent than aspirin (B1665792) in inhibiting ADP-induced aggregation. journalagent.com ADP is another important mediator that activates platelets through G protein-coupled receptors, a pathway that is partially independent of the cyclooxygenase-thromboxane pathway. journalagent.com

Interactive Data Table: Inhibition of Platelet Aggregation by this compound

| Aggregating Agent | Potency of this compound | Comparison with Aspirin |

| Arachidonic Acid | Significant anti-platelet aggregating effects at lower doses. journalagent.com | Several times more potent than aspirin. researchgate.net |

| Adenosine 5'-diphosphate (ADP) | Less sensitive compared to arachidonic acid-induced aggregation (52 ± 1.4% inhibition at 50 µM). journalagent.com | More potent and effective than aspirin (aspirin showed 31 ± 3.6% inhibition at 200 µM). journalagent.com |

Lipid Metabolism Regulation and Associated Biochemical Markers (e.g., TC, TG, LDL-C, HDL-C, MDA, T-SOD)

This compound has demonstrated significant effects on lipid metabolism and oxidative stress markers in preclinical models. nih.govresearchgate.netresearchgate.net In a zebrafish hyperlipidemia model, treatment with this compound led to a marked improvement in lipid profiles. nih.govmedchemexpress.com The compound effectively reduced levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.govmedchemexpress.com Conversely, it elevated the levels of high-density lipoprotein cholesterol (HDL-C), which is beneficial for lipid homeostasis. nih.govmedchemexpress.com

Beyond its lipid-lowering effects, this compound also modulates markers of oxidative stress. nih.govresearchgate.net Research showed a significant reduction in malondialdehyde (MDA) levels, an indicator of lipid peroxidation. nih.govresearchgate.net Concurrently, the activity of total superoxide dismutase (T-SOD), a crucial antioxidant enzyme, was increased following treatment with this compound. nih.govmedchemexpress.com These findings suggest that this compound not only helps in regulating lipid levels but also enhances the antioxidant capacity of the organism. nih.govresearchgate.net In studies using RAW264.7 macrophage cells induced with oxidized low-density lipoprotein (ox-LDL), this compound inhibited the phagocytosis of lipids, thereby impeding the formation of foam cells, a key event in the development of atherosclerosis. nih.govresearchgate.net It also reduced intracellular TC and TG content in these cells. nih.gov

Table 1: Effect of this compound on Biochemical Markers in a Zebrafish Hyperlipidemia Model

| Marker | Effect | Significance |

| Total Cholesterol (TC) | Decreased | p < 0.01 nih.gov |

| Triglycerides (TG) | Decreased | p < 0.01 nih.gov |

| LDL-Cholesterol (LDL-C) | Decreased | p < 0.01 nih.gov |

| HDL-Cholesterol (HDL-C) | Increased | nih.gov |

| Malondialdehyde (MDA) | Decreased | p < 0.01 nih.gov |

| Total Superoxide Dismutase (T-SOD) | Increased | nih.gov |

This table summarizes the dose-dependent effects observed in a zebrafish model treated with 20-80 μM of this compound. nih.govmedchemexpress.com

Systems-Level Biological Research

To understand the broader biological impact of this compound, researchers have employed systems-level approaches, including transcriptome analysis.

Transcriptome Analysis and Gene Ontology Enrichment in Disease Models

Transcriptome analysis in a zebrafish model of atherosclerosis revealed that this compound significantly alters gene expression. nih.gov When comparing the treatment group to the model group, a total of 632 genes were found to be differentially expressed, with 355 being upregulated and 277 downregulated. nih.gov

Gene Ontology (GO) enrichment analysis was performed to categorize the functions of these differentially expressed genes. nih.gov The analysis yielded 1,047 GO terms. nih.gov The most enriched terms in the "biological process" category were related to the hydrogen peroxide catabolic process, intracellular iron ion homeostasis, iron ion transport, and glutathione metabolic process. nih.gov For the "cellular component" category, enriched terms included the hemoglobin complex. nih.gov In the "molecular function" category, key enriched terms were glutathione transferase activity, peroxidase activity, and oxidoreductase activity. nih.gov These GO terms strongly indicate that this compound's mechanism of action is heavily linked to maintaining redox and iron homeostasis. mdpi.com

Identification of Key Target Genes and Pathways (e.g., prdx1)

The transcriptomic data pointed to several key target genes and pathways modulated by this compound. nih.gov One of the most significantly affected genes was prdx1 (Peroxiredoxin 1), an antioxidant enzyme. mdpi.com The mRNA levels of prdx1 and another antioxidant-related gene, nrf2, were notably elevated in the this compound treatment group compared to the disease model group. mdpi.com This upregulation suggests that prdx1 may be a crucial target through which this compound exerts its anti-atherosclerotic and antioxidant effects. mdpi.com

Further pathway analysis using the Kyoto Encyclopedia of Genes and Genomes (KEGG) database revealed that this compound influenced 113 pathways. nih.gov The most prominent pathways were metabolic, including glutathione metabolism and the metabolism of xenobiotics by cytochrome P450. nih.gov Notably, ferroptosis, a form of regulated cell death dependent on iron, was identified as a significant cellular process affected by the compound. nih.govmdpi.com Gene Set Enrichment Analysis (GSEA) confirmed that genes interacting with this compound were significantly enriched in both the ferroptosis and glutathione metabolism pathways. nih.gov The compound was found to upregulate genes related to glutathione synthesis (like gclc, gclm, gss) and iron ion transport (like fpn1, fth), further supporting its role in regulating these critical pathways. nih.govmedchemexpress.com

Pharmacological and Therapeutic Research Avenues of 2 Acetamidophenol

Research on Anti-Atherosclerotic Potential

Recent studies have highlighted the potential of 2-Acetamidophenol (B195528) (2-AAP) in combating atherosclerosis, a chronic inflammatory disease characterized by the buildup of lipids in artery walls. nih.gov Research indicates that 2-AAP may offer therapeutic benefits by addressing several key factors in the development and progression of this cardiovascular disease. nih.govresearchgate.net

Efficacy in Alleviating Hyperlipidemia in Animal Models

In a zebrafish model of hyperlipidemia, this compound demonstrated significant lipid-lowering effects. nih.govresearchgate.net Treatment with 2-AAP led to a notable reduction in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) levels. nih.govmedchemexpress.com Conversely, it increased the levels of high-density lipoprotein cholesterol (HDL-C), which is known for its protective role against atherosclerosis. nih.govmedchemexpress.com The compound also showed a positive impact on antioxidant capacity, as evidenced by elevated levels of total superoxide (B77818) dismutase (T-SOD) and decreased levels of malondialdehyde (MDA), a marker of oxidative stress. nih.govmedchemexpress.com

Table 1: Effects of this compound on Biochemical Markers in a Zebrafish Hyperlipidemia Model

| Parameter | Effect of this compound Treatment | Reference |

| Total Cholesterol (TC) | Decreased | nih.govmedchemexpress.com |

| Triglycerides (TG) | Decreased | nih.govmedchemexpress.com |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Decreased | nih.govmedchemexpress.com |

| High-Density Lipoprotein Cholesterol (HDL-C) | Increased | nih.govmedchemexpress.com |

| Total Superoxide Dismutase (T-SOD) | Increased | nih.govmedchemexpress.com |

| Malondialdehyde (MDA) | Decreased | nih.govmedchemexpress.com |

Inhibition of Oxidized Low-Density Lipoprotein (ox-LDL)-Induced Foam Cell Formation

A critical step in the formation of atherosclerotic plaques is the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, leading to their transformation into foam cells. researchgate.nettandfonline.com Research has shown that this compound can effectively inhibit this process. nih.govmedchemexpress.com In a model using RAW264.7 macrophage cells induced by ox-LDL, 2-AAP treatment diminished the phagocytosis of ox-LDL. nih.gov This resulted in reduced intracellular accumulation of lipids, including total cholesterol (TC), triglycerides (TG), free cholesterol (FC), and cholesterol esters (CE). nih.govmedchemexpress.com Consequently, the ratio of cholesterol esters to total cholesterol (CE/TC) was also decreased, indicating a slowdown in foam cell generation. nih.govmedchemexpress.com

Table 2: Impact of this compound on Macrophage Foam Cell Formation

| Parameter | Effect of this compound Treatment | Reference |

| ox-LDL Phagocytosis by Macrophages | Inhibited | nih.gov |

| Intracellular Total Cholesterol (TC) | Reduced | nih.govmedchemexpress.com |

| Intracellular Triglycerides (TG) | Reduced | nih.govmedchemexpress.com |

| Intracellular Free Cholesterol (FC) | Reduced | nih.govmedchemexpress.com |

| Intracellular Cholesterol Esters (CE) | Reduced | nih.govmedchemexpress.com |

| CE/TC Ratio | Decreased | nih.govmedchemexpress.com |

Reduction of Intravascular Macrophage Aggregation

The accumulation of macrophages within blood vessels is a hallmark of the inflammatory response in atherosclerosis. researchgate.net Studies utilizing a zebrafish model with fluorescently labeled macrophages have demonstrated that this compound can significantly reduce intravascular macrophage aggregation. nih.gov High-fat feeding in this model led to a noticeable clustering of macrophages in the blood vessels, an effect that was mitigated by the administration of 2-AAP. nih.gov This suggests that this compound has the potential to temper the vascular inflammation associated with elevated blood lipids. nih.gov Specifically, at a concentration of 80 μM, 2-AAP was shown to decrease macrophage density by 46% compared to the model group. nih.gov

Improvements in Blood Flow Dynamics

Impaired blood flow is a consequence of atherosclerotic plaque formation. Research indicates that this compound can improve blood flow dynamics. nih.gov In a zebrafish model, it was observed that a high-fat diet decreased the blood flow velocity in the caudal arteries. nih.govmdpi.com Treatment with 2-AAP was found to accelerate this blood flow. nih.govmedchemexpress.com Compared to the model group, an 80 μM concentration of 2-AAP led to a 1.3-fold increase in blood flow velocity, suggesting an improvement in vascular stability. medchemexpress.commdpi.com

Anti-Arthritic and Anti-Inflammatory Investigations

Beyond its potential in cardiovascular health, this compound has also been investigated for its anti-arthritic and anti-inflammatory properties. journalagent.comresearchgate.net

Efficacy in Collagen-Induced Rheumatoid Arthritis Models

In a rat model of collagen-induced rheumatoid arthritis, this compound demonstrated significant anti-arthritic potential. journalagent.comresearchgate.net The compound was found to have a positive effect on disease progression, preventing further weight loss that was observed in untreated arthritic animals. journalagent.comresearchgate.net Prolonged administration at low doses resulted in a significant reduction in joint inflammation, comparable to the effects of indomethacin, a commonly used nonsteroidal anti-inflammatory drug (NSAID). journalagent.com Furthermore, rats treated with this compound showed a marked decrease in vocalization, an indicator of pain, when compared to the arthritic control group. journalagent.com The potential mechanism for these effects may involve the inhibition of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine in rheumatoid arthritis. journalagent.com

Attenuation of Clinical Signs of Arthritis and Gait Deficits

Research has demonstrated the potential of this compound, also referred to as N-(2-hydroxy phenyl) acetamide (B32628) (NA-2), in mitigating the clinical manifestations of arthritis. ebi.ac.uk In animal models of collagen-induced arthritis, administration of this compound has been shown to significantly reduce disease severity. ebi.ac.uk

Key findings from these studies include:

Reduced Paw Edema: Treatment with this compound has been observed to significantly decrease paw swelling, a primary indicator of inflammation in arthritic conditions. ebi.ac.uk

Improved Body Weight: Arthritic animals often experience weight loss, and treatment with this compound has been shown to reverse this trend. journalagent.comebi.ac.uk

Alleviation of Pain: A notable effect of this compound is the inhibition of nociceptive sensation, indicating a reduction in pain perception. ebi.ac.uk

Histological Improvements: Examination of the knee joints in treated animals has shown improved histology, further supporting the remission of clinical signs. ebi.ac.uk

The table below summarizes the key effects of this compound on the clinical signs of arthritis and gait deficits based on preclinical research.

| Parameter | Effect of this compound Treatment | Supporting Evidence |

| Paw Edema | Significant reduction in swelling. ebi.ac.uk | Decreased paw volume observed in treated arthritic rats. ebi.ac.uk |

| Body Weight | Reversal of disease-induced weight loss. journalagent.comebi.ac.uk | Treated animals showed an increase in body weight compared to untreated arthritic controls. journalagent.comebi.ac.uk |

| Pain (Nociception) | Inhibition of pain sensation. ebi.ac.uk | Reduced vocalization and nociceptive responses in treated rats. journalagent.comebi.ac.uk |

| Gait Deficits | Significant reduction in walking impairments. journalagent.comebi.ac.uk | Improved walking speed and other gait parameters in treated arthritic rats. journalagent.comresearchgate.net |

| Joint Histology | Improved tissue structure in the joints. ebi.ac.uk | Histopathological analysis showed reduced inflammation and tissue destruction. ebi.ac.uk |

Immunomodulatory Effects (e.g., on RANK/RANKL signaling pathway)

The therapeutic effects of this compound in arthritis models are linked to its immunomodulatory properties, particularly its influence on the Receptor Activator of Nuclear Factor-κB (RANK)/RANK Ligand (RANKL) signaling pathway. ebi.ac.uknih.gov This pathway is a critical regulator of bone remodeling and is implicated in the bone erosion characteristic of rheumatoid arthritis. nih.govecmjournal.org

Studies have revealed that this compound can:

Suppress Pro-inflammatory Cytokines: Treatment with this compound has been shown to significantly decrease the serum levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in cultured splenocytes. ebi.ac.uk These cytokines are key players in the inflammatory cascade of arthritis. researchgate.net

Downregulate RANK/RANKL Expression: In spleen tissue of arthritic rats, this compound treatment significantly suppressed the mRNA expression of both RANKL and RANK. ebi.ac.uknih.gov

Inhibit Downstream Signaling Mediators: The expression of downstream inflammatory mediators, including c-fos, c-jun, and NF-κB, was also significantly reduced at the mRNA level. ebi.ac.uknih.gov

Reduce Protein Expression of Inflammatory Markers: Immunohistochemical analysis has shown a reduction in the protein expression of inducible nitric oxide synthase (iNOS), phosphorylated Akt (pAkt), and c-Fos in the spleen tissue of treated animals. ebi.ac.uknih.gov

These findings suggest that this compound exerts its anti-arthritic effects in a multifaceted manner, not only by reducing inflammation but also by directly attenuating the signaling pathways that lead to bone destruction. ebi.ac.uk

The following table details the immunomodulatory effects of this compound on the RANK/RANKL signaling pathway.

| Target Molecule/Pathway | Effect of this compound | Significance in Arthritis |

| IL-1β and TNF-α | Significant reduction in serum levels. ebi.ac.uk | Key pro-inflammatory cytokines that drive joint inflammation and damage. researchgate.net |

| RANKL mRNA Expression | Significant suppression. ebi.ac.uknih.gov | RANKL is essential for the formation and activation of osteoclasts, the cells responsible for bone resorption. ecmjournal.org |

| RANK mRNA Expression | Significant suppression. ebi.ac.uknih.gov | RANK is the receptor for RANKL, and its activation initiates the signaling cascade for osteoclastogenesis. ecmjournal.org |

| c-fos, c-jun, NF-κB mRNA | Significant reduction. ebi.ac.uknih.gov | These are transcription factors downstream of RANK signaling that regulate the expression of genes involved in inflammation and bone metabolism. ebi.ac.uk |

| iNOS, pAkt, c-Fos Protein | Reduced expression. ebi.ac.uknih.gov | These proteins are involved in inflammatory processes and cell signaling pathways that contribute to arthritis pathology. ebi.ac.uk |

Differential Potency Compared to Existing Anti-inflammatory Agents

Research indicates that this compound exhibits a distinct potency profile when compared to established anti-inflammatory drugs. journalagent.comebi.ac.uk

In studies comparing its effects to indomethacin, a conventional non-steroidal anti-inflammatory drug (NSAID), this compound demonstrated comparable efficacy in reducing joint inflammation when administered over a prolonged period at low doses. journalagent.com Both treatments also led to a marked decrease in vocalization in arthritic rats, suggesting similar analgesic effects. journalagent.com

Furthermore, when compared to aspirin (B1665792), this compound was found to have a more potent anti-platelet and anti-arthritic potential. journalagent.comresearchgate.net In in vitro studies, it showed greater inhibition of arachidonic acid-induced platelet aggregation than aspirin. researchgate.net Against ADP-induced platelet aggregation, while less sensitive than against arachidonic acid, it was still more potent than aspirin. journalagent.com

Interestingly, this compound was found to be significantly more potent than its isomer, paracetamol, which exhibits weak in vitro inhibition of COX-1 and has clinically insignificant anti-platelet and anti-inflammatory effects at standard doses. journalagent.comresearchgate.net

The table below provides a comparative overview of the potency of this compound against other anti-inflammatory agents.

| Compared Agent | Finding | Context |

| Indomethacin | Comparable efficacy in reducing joint inflammation at low, prolonged doses. journalagent.com | In a collagen-induced arthritis model in rats. journalagent.com |

| Aspirin | Several times more potent anti-platelet and anti-arthritic potential. journalagent.comresearchgate.net | In vitro human platelet aggregation and collagen-induced arthritis model. researchgate.net |

| Paracetamol | Much more potent. journalagent.com | In vitro anti-platelet activity. journalagent.com |

Antineoplastic and Cytotoxic Research

The potential of this compound as an antineoplastic and cytotoxic agent has been explored in several studies. chemicalbook.comnih.govresearchgate.net It has been identified as an apoptosis inducer, a substance that can trigger programmed cell death in multi-celled organisms. ebi.ac.uk

Research has shown that N-(2-hydroxyphenyl) acetamide (NA-2), in combination with the chemotherapy drug temozolomide, can synergistically induce apoptosis in the human glioblastoma cell line U87. ebi.ac.uk This suggests a potential role for this compound in enhancing the efficacy of existing cancer therapies.

Furthermore, studies on its isomer, paracetamol (acetaminophen), have shown that it can enhance the cytotoxicity of cisplatin (B142131) and paclitaxel (B517696) in ovarian cancer cells. nih.gov This chemo-enhancing effect is thought to be mediated by a reduction in glutathione (B108866) levels and an increase in reactive oxygen species, leading to apoptosis. nih.gov While this research is on the isomer, it provides a rationale for investigating similar mechanisms for this compound.

Nephroprotective Activities in Models of Renal Injury

Recent studies have investigated the potential nephroprotective effects of this compound. In a glycerol-induced acute kidney injury (AKI) animal model, N-(2-hydroxyphenyl) acetamide (NA-2) and its gold nanoparticle formulation (NA-2-AuNPs) have been shown to ameliorate kidney inflammation and injury. ebi.ac.uk The protective mechanism is believed to be through anti-oxidant and anti-inflammatory actions. ebi.ac.uk

It is important to note that high doses of the isomer, acetaminophen (B1664979) (paracetamol), are known to cause renal tubular damage and uremia. scialert.nettandfonline.com An overdose can lead to acute tubular necrosis. scialert.net However, some research suggests that in specific contexts, such as rhabdomyolysis-induced kidney injury, acetaminophen may have a protective effect by reducing oxidative stress. mums.ac.ir The research on this compound's nephroprotective properties is still emerging, but initial findings are promising. ebi.ac.uk

Research in Cardiovascular Disease Prevention

The anti-platelet activity of this compound suggests its potential as a drug candidate for the prevention of cardiovascular diseases. journalagent.comresearchgate.net Platelet aggregation is a key process in the development of atherosclerosis and thrombosis. researchgate.net

Studies have demonstrated that this compound is a potent inhibitor of platelet aggregation induced by agents like arachidonic acid and adenosine (B11128) 5'-diphosphate. journalagent.com Its potency in this regard has been shown to be several times greater than that of aspirin, a widely used anti-platelet agent. journalagent.comresearchgate.net

More recent research has focused on the role of this compound in suppressing the progression of atherosclerosis. nih.gov In a zebrafish hyperlipidemia model, this compound demonstrated a significant lipid-lowering effect. nih.govresearchgate.net It was found to alleviate levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). nih.govresearchgate.netmedchemexpress.com It also improved intravascular macrophage aggregation and blood flow. nih.govresearchgate.net

Furthermore, in a cell culture model using RAW264.7 cells, this compound inhibited the formation of foam cells, which are a hallmark of atherosclerotic plaques. nih.govresearchgate.net The mechanism appears to involve the regulation of the ferroptosis and glutathione metabolic pathways. nih.govresearchgate.net

The table below summarizes the key research findings related to this compound in cardiovascular disease prevention.

| Cardiovascular Aspect | Effect of this compound | Mechanism/Model |

| Platelet Aggregation | Potent inhibition. journalagent.comresearchgate.net | In vitro studies using human platelets. journalagent.comresearchgate.net |

| Hyperlipidemia | Alleviated TC, TG, LDL-C; increased HDL-C. nih.govresearchgate.netmedchemexpress.com | Zebrafish hyperlipidemia model. nih.govresearchgate.net |

| Atherosclerosis | Slowed foam cell generation. nih.govresearchgate.net | ox-LDL-induced RAW264.7 cell model. nih.govresearchgate.net |

| Vascular Inflammation | Improved intravascular macrophage aggregation. nih.govmdpi.com | Zebrafish model. nih.govmdpi.com |

| Oxidative Stress | Reduced intracellular ROS and MDA; increased GPX4 activity. nih.govresearchgate.net | RAW264.7 cell model. nih.govresearchgate.net |

Pro-Angiogenic Activity Investigations

Research has identified pro-angiogenic activity as another potential therapeutic avenue for this compound. nih.govdntb.gov.ua Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and in certain pathological conditions.

In a zebrafish model, this compound, isolated from Penicillium chrysogenum Y20-2, was found to exhibit pro-angiogenic activity. nih.govresearchgate.net This suggests that the compound could have applications in conditions where promoting blood vessel growth is beneficial, such as in wound healing or in treating ischemic diseases. Further research is needed to fully elucidate the mechanisms and potential applications of this pro-angiogenic effect.

Antifungal Applications Research

This compound, a phenolic compound, has been the subject of research for its potential applications in controlling fungal pathogens. researchgate.netmdpi.com Investigations have primarily focused on its role as a naturally derived antifungal agent, particularly against plant pathogenic fungi. nih.govnih.gov The compound is produced by various bacteria, such as Pseudomonas fluorescens and Pseudomonas chlororaphis, which are known for their biocontrol properties. mdpi.comnih.gov

Research has demonstrated that this compound exhibits antifungal activity against the pathogen responsible for take-all disease in wheat. nih.gov More extensive studies have been conducted to evaluate its efficacy against Fusarium oxysporum f. sp. cubense Tropical Race 4 (FOC TR4), the causative agent of Panama disease in bananas. nih.govfrontiersin.org

In studies involving FOC TR4, this compound was shown to inhibit the mycelial growth of the fungus. nih.govfrontiersin.org The inhibitory effect was observed to be concentration-dependent. nih.gov However, when compared to other antifungal compounds like phenazine (B1670421) and phenazine-1-carboxylic acid (PCA) isolated from the same bacterial source, the activity of this compound was less pronounced. nih.govfrontiersin.org For instance, the half-maximal effective concentration (EC50) for mycelial growth inhibition was calculated to be 11528.00 mg/L, which is significantly higher than that of phenazine (26.24 mg/L) and PCA (89.63 mg/L). nih.govfrontiersin.org

Further investigations into its effect on fungal spore germination revealed that the inhibitory activity of this compound against FOC TR4 spores was weak and unstable, even at high concentrations. nih.govfrontiersin.org This contrasts with the more potent inhibitory effects on spore germination exhibited by phenazine and PCA. nih.govfrontiersin.org

The following table summarizes the research findings on the antifungal activity of this compound.

Table 1: Research Findings on the Antifungal Activity of this compound

| Target Fungus | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Gaeumannomyces graminis var. tritici (Take-all disease of wheat) | In-vivo Antifungal Activity | Showed antifungal activity against the disease. | nih.gov |

| Fusarium oxysporum f. sp. cubense TR4 (Panama disease of banana) | Mycelial Growth Inhibition | Inhibited mycelial growth; EC50 value of 11528.00 mg/L. | nih.govfrontiersin.org |

| Fusarium oxysporum f. sp. cubense TR4 (Panama disease of banana) | Spore Germination Inhibition | Exhibited weak and unstable inhibitory effects on spore germination. | nih.govfrontiersin.org |

Environmental Chemistry and Biotransformation of 2 Acetamidophenol

Microbial Metabolism and Environmental Degradation Pathways

Microorganisms play a crucial role in the biotransformation of 2-acetamidophenol (B195528) in the environment. This compound is a known microbial degradation product of benzoxazolin-2(3H)-one (BOA), an allelochemical released by several gramineous plants. mdpi.comnih.gov Fungi, such as those of the Fusarium species, can hydrolyze BOA to 2-aminophenol (B121084), which is then acetylated to form this compound. unimi.itasm.orgnih.gov

Certain soil bacteria can transform this compound into nitrosylated and nitrated derivatives. For instance, incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with this compound has been shown to produce N-(2-hydroxy-5-nitrosophenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide, and N-(2-hydroxy-3-nitrophenyl)acetamide. mdpi.comuzh.chnih.gov These reactions demonstrate a microbial pathway for the nitration of this xenobiotic. The formation of these compounds is believed to be an activation step for subsequent reactions leading to detoxification and eventual elimination. mdpi.com The nitration of the related compound, acetaminophen (B1664979) (4-acetamidophenol), has also been observed in nitrifying activated sludge, a process potentially mediated by peroxynitrite formed by ammonia-oxidizing bacteria. researchgate.net

Table 1: Microbial Formation of Nitrosylated and Nitrated Derivatives of this compound

| Original Compound | Microorganism(s) | Resulting Derivative(s) | Reference(s) |

| This compound | Aminobacter aminovorans, Paenibacillus polymyxa, Arthrobacter MPI764 | N-(2-hydroxy-5-nitrosophenyl)acetamide | mdpi.comuzh.chnih.gov |

| This compound | Aminobacter aminovorans, Paenibacillus polymyxa, Arthrobacter MPI764 | N-(2-hydroxy-3-nitrophenyl)acetamide | mdpi.comuzh.chnih.gov |

| This compound | Aminobacter aminovorans, Paenibacillus polymyxa | N-(2-hydroxy-5-nitrophenyl)acetamide | mdpi.comuzh.chnih.gov |

As an alternative to the formation of phenoxazinone from its precursor 2-aminophenol, microbial action can lead to the oligomerization of this compound. mdpi.comuzh.chnih.gov The formation of dimers and trimers has been observed during the incubation of this compound with bacteria such as Aminobacter aminovorans and Paenibacillus polymyxa. mdpi.comnih.gov This process is considered a detoxification pathway, as oligo- and polymerization can reduce the amount of bioactive molecules and potentially lead to mineralization, contributing to soil fertility. mdpi.com While oligomers of the isomer 4-acetamidophenol produced by horseradish peroxidase have been described, the microbially-driven oligomerization of this compound represents a distinct environmental transformation pathway. mdpi.com

Both microorganisms and plants employ conjugation reactions to detoxify phenolic compounds like the derivatives of this compound. A primary mechanism is glucosylation. When incubated with N-(2-hydroxy-5-nitrophenyl)acetamide, various soil bacteria (Pseudomonas laurentiana, Arthrobacter MPI763), yeast (Papiliotrema baii, Pantoea ananatis), and plants (Brassica oleracea var. gongylodes L. and Arabidopsis thaliana) produce its glucoside derivative as a major detoxification product. mdpi.comuzh.chnih.gov In the case of Pantoea ananatis, a further derivative, the glucoside succinic acid ester, is also formed. mdpi.comuzh.chnih.gov This glucosylation rapidly diminishes the bioactivity of the parent compound. mdpi.comuzh.chnih.gov

Another detoxification pathway is sulfation. The fungus Actinomucor elegans has been shown to synthesize 2-acetamido-4-nitrophenyl sulfate (B86663) when exposed to N-(2-hydroxy-5-nitrophenyl)acetamide. mdpi.comuzh.chnih.gov These conjugation processes are analogous to Phase II metabolism in mammals and represent an efficient way for organisms to eliminate xenobiotics. nih.gov

Table 2: Microbial and Plant Detoxification of this compound Derivatives

| Organism Type | Organism Name | Substrate | Detoxification Product | Reference(s) |

| Bacterium | Pseudomonas laurentiana, Arthrobacter MPI763 | N-(2-hydroxy-5-nitrophenyl)acetamide | Glucoside derivative | mdpi.comuzh.chnih.gov |

| Yeast | Papiliotrema baii, Pantoea ananatis | N-(2-hydroxy-5-nitrophenyl)acetamide | Glucoside derivative | mdpi.comuzh.chnih.gov |

| Plant | Brassica oleracea, Arabidopsis thaliana | N-(2-hydroxy-5-nitrophenyl)acetamide | Glucoside derivative | mdpi.comuzh.chnih.gov |

| Fungus | Actinomucor elegans consortium | N-(2-hydroxy-5-nitrophenyl)acetamide | 2-acetamido-4-nitrophenyl sulfate | mdpi.comuzh.chnih.gov |

Environmental conditions significantly dictate the pathways of microbial biotransformation. acs.org The formation of nitrated derivatives and oligomers of this compound appears to be favored under low-oxygen conditions. mdpi.com When cultures of A. aminovorans and P. polymyxa with this compound are strongly aerated, these nitro-compounds are not detected. mdpi.com Instead, the pathway shifts towards the formation of 2-amino-3H-phenoxazin-3-one, a product derived from the oxidative dimerization of the precursor 2-aminophenol. mdpi.com This suggests that hypoxic conditions, which can occur even in well-drained soils, are important for the alternative biotransformation pathway leading to nitrated and oligomerized products. mdpi.com Oxygen concentration is a known factor that can affect the mechanisms of toxicity and metabolism of related compounds. nih.gov

Microbial and Plant Detoxification Mechanisms (e.g., Glucosylation, Sulfation)

Biotransformation as a Xenobiotic Metabolite in Biological Systems

This compound is recognized as a xenobiotic metabolite, primarily arising from the detoxification of other compounds by microorganisms. nih.govchemicalbook.comebi.ac.uk A key example is the metabolism of benzoxazolin-2(3H)-one (BOA), a natural antimicrobial compound found in maize. asm.orgnih.gov The fungal endophyte Fusarium verticillioides detoxifies BOA by first hydrolyzing it to 2-aminophenol. asm.orgnih.gov This toxic intermediate is then typically converted to the non-toxic N-(2-hydroxyphenyl)malonamic acid. asm.orgresearchgate.net However, under certain conditions or in specific mutant strains, the 2-aminophenol is instead acetylated to form this compound as a branch metabolite. asm.orgnih.gov This compound can accumulate if the primary detoxification pathway is impeded. asm.org Similarly, root-colonizing microorganisms and other fungi like Gaeumannomyces graminis participate in the conversion of BOA to this compound. researchgate.netnih.gov

Ecotoxicity and Environmental Fate Assessment Methodologies

The assessment of this compound's environmental impact involves evaluating its toxicity to aquatic organisms and its persistence in the environment.

Ecotoxicity: this compound is classified as harmful to aquatic life, with long-lasting effects. lgcstandards.comlgcstandards.com Standardized tests are used to determine its toxicity. For example, the 96-hour lethal concentration 50 (LC50) for the fathead minnow (Pimephales promelas) is reported to be 22.1 mg/L. lgcstandards.comlgcstandards.com This indicates a moderate level of acute toxicity to fish. It is also known to be a skin and eye irritant. lgcstandards.comfishersci.com

Table 3: Ecotoxicity Data for this compound

| Test Organism | Exposure Duration | Endpoint | Value | Reference(s) |

| Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 22.1 mg/L | lgcstandards.comlgcstandards.com |

Environmental Fate: The environmental fate of this compound is influenced by its biodegradability and potential for bioaccumulation.

Persistence and Degradability: While specific data on its degradation rate is limited, its structure as a substituted phenol (B47542) suggests it is susceptible to microbial degradation, as detailed in section 5.1. fishersci.com However, its frequent detection in the environment suggests that degradation can be slow under certain conditions. researchgate.net